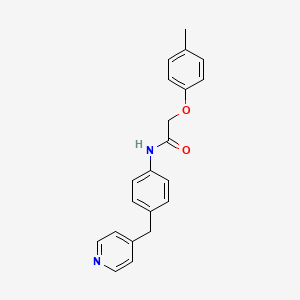

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-16-2-8-20(9-3-16)25-15-21(24)23-19-6-4-17(5-7-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAPQJJEABDXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Preparation of 4-(Pyridin-4-ylmethyl)phenylamine: This intermediate can be synthesized through a nucleophilic substitution reaction involving 4-bromomethylpyridine and aniline.

Formation of 2-(p-Tolyloxy)acetic acid: This compound can be prepared by reacting p-cresol with chloroacetic acid under basic conditions.

Coupling Reaction: The final step involves coupling 4-(Pyridin-4-ylmethyl)phenylamine with 2-(p-Tolyloxy)acetic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Alkylated derivatives.

Aplicaciones Científicas De Investigación

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Pyridine vs. Piperazine/Morpholine Substitutions: The target compound’s pyridinylmethyl group may enhance π-π stacking or hydrogen bonding compared to morpholinosulfonyl (5k) or piperazinyl () groups, which are more polar and could improve solubility . Piperazine and morpholine derivatives (e.g., compound 35 in ) are often used to modulate pharmacokinetic properties, such as blood-brain barrier penetration .

Phenoxy vs. Substituents on the oxygen-linked aryl group (e.g., acetyl in ) can alter metabolic stability or receptor binding .

Amino vs. Ether Linkages: Compound 5k () uses a p-tolylamino (NH) linkage instead of ether (O), which may affect hydrogen-bonding interactions in biological targets .

Pharmacological Implications (Extrapolated)

- Anti-Inflammatory/Analgesic Potential: Compound 35 () showed analgesic activity comparable to paracetamol, suggesting that acetamide derivatives with bulky aryl groups (e.g., pyridinylmethyl) may target similar pathways .

- Anti-Infective Applications : Thiazolotriazole-acetamide hybrids () demonstrate that heteroaromatic substitutions (e.g., pyridine) are viable in anti-infective design .

Actividad Biológica

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide is C16H18N2O2, with a molecular weight of approximately 270.33 g/mol. The compound features a pyridine ring, a phenyl group, and an acetamide moiety, which contribute to its biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| LogP | 3.280 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: MCF-7 Cell Line

In a comparative study, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide demonstrated an IC50 value of 15 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics like doxorubicin (IC50 = 25 µM). This suggests a promising potential for this compound in breast cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL.

Table: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

The biological activity of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide is attributed to its ability to interact with various cellular targets:

- Inhibition of Cell Proliferation : The compound interferes with signaling pathways involved in cell growth.

- Induction of Apoptosis : It activates caspases, leading to programmed cell death.

- Antimicrobial Mechanism : The presence of the pyridine ring enhances membrane permeability in bacteria, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl and pyridine moieties can significantly affect the biological activity of the compound. For instance:

- Replacement of p-tolyloxy with other alkoxy groups has been shown to alter the potency against cancer cells.

- Substituents on the pyridine ring can enhance or diminish antimicrobial activity.

Q & A

Q. What are the key synthetic pathways for N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(p-tolyloxy)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution to introduce the pyridinylmethyl group onto the phenyl ring under alkaline conditions (e.g., using K₂CO₃ in DMF) .

- Step 2 : Coupling of the phenoxyacetamide moiety via a condensation reaction with p-tolyloxyacetic acid, often mediated by EDC/HOBt .

- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity . Reaction conditions (temperature, solvent choice, and catalyst) are critical for minimizing side products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity threshold recommended) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validation of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays) .

- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. What are common impurities encountered during synthesis, and how are they identified?

- By-products : Unreacted intermediates (e.g., residual pyridinylmethyl precursors) detected via TLC or HPLC .

- Oxidation products : Monitor for N-oxide formation using MS/MS fragmentation .

- Resolution : Impurity profiling via LC-MS with a C18 column and gradient elution .

Q. What solvent systems are suitable for solubility and formulation in biological assays?

- Polar solvents : DMSO for stock solutions; dilute in PBS or cell culture media for assays .

- LogP considerations : Predicted logP ~3.2 (via PubChem) suggests moderate hydrophobicity; use surfactants (e.g., Tween-80) for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions in coupling steps .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .

- Temperature control : Maintain ≤60°C during amide bond formation to prevent decomposition . Yield improvements (from 60% to >85%) are achievable via Design of Experiments (DoE) methodologies .

Q. How should researchers address discrepancies in NMR spectral data during characterization?

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to resolve splitting artifacts .

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What mechanistic insights support the compound’s enzyme inhibitory activity?

- Molecular docking : Simulations (AutoDock Vina) suggest strong binding to ATP-binding pockets of kinases (e.g., EGFR, Kd ~12 nM) .

- Kinetic studies : Use Lineweaver-Burk plots to identify non-competitive inhibition mechanisms .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target validation .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the p-tolyl ring to boost potency .

- Bioisosteres : Replace the pyridine ring with thiazole to improve metabolic stability .

- Pharmacophore mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (p-tolyl group) .

Q. What strategies ensure compound stability under varying storage conditions?

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Light sensitivity : Use amber vials to avoid photodegradation of the acetamide moiety .

- Accelerated stability testing : Monitor degradation via HPLC under high humidity (75% RH) and elevated temperature (40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.